4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride

Salt selection Solid-state properties Formulation consistency

4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride is a heterocyclic building block combining a 1,2,4-triazole ring N-methylated at position 4 with a piperidine moiety attached at the triazole 3-position, isolated as the hydrochloride salt (C₈H₁₄N₄·HCl, MW 202.68 g/mol). The compound belongs to the triazole-piperidine hybrid class and serves as the core scaffold in a recently published series of diphenyl conjugated imidazole derivative (DPCI) glutaminyl cyclase (QC)/isoQC inhibitors with demonstrated in vitro potency and in vivo anticancer efficacy.

Molecular Formula C8H15ClN4
Molecular Weight 202.68 g/mol
CAS No. 297171-80-3
Cat. No. B1424188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride
CAS297171-80-3
Molecular FormulaC8H15ClN4
Molecular Weight202.68 g/mol
Structural Identifiers
SMILESCN1C=NN=C1C2CCNCC2.Cl
InChIInChI=1S/C8H14N4.ClH/c1-12-6-10-11-8(12)7-2-4-9-5-3-7;/h6-7,9H,2-5H2,1H3;1H
InChIKeyZUPNLPWZBNAOSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine Hydrochloride (CAS 297171-80-3): Procurement-Ready Triazole-Piperidine Building Block for QC/isoQC Inhibitor Programs


4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride is a heterocyclic building block combining a 1,2,4-triazole ring N-methylated at position 4 with a piperidine moiety attached at the triazole 3-position, isolated as the hydrochloride salt (C₈H₁₄N₄·HCl, MW 202.68 g/mol) . The compound belongs to the triazole-piperidine hybrid class and serves as the core scaffold in a recently published series of diphenyl conjugated imidazole derivative (DPCI) glutaminyl cyclase (QC)/isoQC inhibitors with demonstrated in vitro potency and in vivo anticancer efficacy [1]. It is supplied as a white crystalline solid with a melting point of 225–228 °C, soluble in water and polar organic solvents, and is routinely stocked by multiple vendors at ≥97% purity with batch-specific NMR, HPLC, and GC characterization data available .

Why In-Class Analogs Cannot Replace 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine Hydrochloride in QC/isoQC-Targeted Synthesis


Triazole-piperidine building blocks exhibit substantial structural heterogeneity that directly determines their utility and downstream biological outcomes. The specific combination of (i) 4-position piperidine attachment to the triazole 3-position, (ii) N4-methyl substitution on the 1,2,4-triazole ring, and (iii) mono-hydrochloride salt stoichiometry is not interchangeable with regioisomeric variants (e.g., 2-piperidinyl or 3-piperidinyl attachment), N-unsubstituted triazole analogs, free base forms, or alternative triazole isomers such as 1,2,3-triazoles . The 4-piperidinyl-4-methyl-1,2,4-triazole scaffold has been specifically validated as the core for DPCI-type QC/isoQC inhibitors, with the N-methyl group influencing Zn²⁺ binding geometry at the enzyme active site and the 4-piperidine linkage enabling the correct trajectory of the diphenyl conjugated imidazole pharmacophore [1]. Substituting the hydrochloride salt with the free base alters solubility (free base ESOL solubility: 23.9 mg/mL, logS −0.84; HCl salt: freely soluble in water and polar solvents), melting point (free base: amorphous/low-melting; HCl salt: crystalline, mp 225–228 °C), and lot-to-lot purity consistency (free base: typically 95%; HCl salt: routinely ≥97%) . These differences render generic substitution scientifically unsound for programs dependent on reproducible QC/isoQC inhibitor SAR exploration.

Quantitative Differentiation Evidence for 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine Hydrochloride vs. Closest Comparators


Hydrochloride Salt Provides 225–228 °C Crystalline Melting Point vs. Amorphous/Low-Melting Free Base, Enabling Reproducible Formulation and Storage

The hydrochloride salt (CAS 297171-80-3) exhibits a sharp crystalline melting point of 225–228 °C, whereas the free base (CAS 297172-18-0) lacks a defined melting point and is reported as a low-melting or amorphous solid with only a boiling point of 331 °C at 760 mmHg available . The crystalline salt form enables room-temperature storage under inert atmosphere, while the free base requires storage at 4 °C with protection from light due to the presence of a free secondary amine prone to oxidation and carbonate formation . This difference in solid-state properties directly impacts weighing accuracy, long-term stability, and reproducibility in parallel synthesis workflows.

Salt selection Solid-state properties Formulation consistency

Hydrochloride Salt Delivers ≥97% Vendor Purity with Batch-Specific QC vs. 95% Typical Purity for Free Base, Critical for SAR Reproducibility

The hydrochloride salt is routinely supplied at ≥97% purity across multiple vendors (Bidepharm: 97%, batch-specific NMR/HPLC/GC; Aladdin Scientific: 97%; Beyotime: 97%; MolCore: NLT 98%), with certificates of analysis including NMR, HPLC, GC, and CHNS elemental analysis available upon request [1]. In contrast, the free base is most commonly offered at 95% purity (AKSci, CymitQuimica, Bidepharm), with fewer vendors offering 97–98% grades, and the amorphous nature of the free base introduces additional variability in purity determination . The 2–3 percentage point purity differential, combined with the absence of defined crystalline form in the free base, translates to a meaningful difference in the reliability of biological assay results when the compound is used as an intermediate without further purification.

Purity specification Analytical characterization QC batch release

Hydrochloride Salt Exhibits Markedly Superior Aqueous Solubility Compared to Free Base (LogS −0.84, 23.9 mg/mL), Facilitating Direct Use in Biochemical Assays

The free base (CAS 297172-18-0) has a computed aqueous solubility (ESOL) of 23.9 mg/mL (0.144 mol/L) with a LogS of −0.84, classifying it as 'soluble' on the ESOL scale, and a consensus Log Po/w of 0.32 indicating moderate lipophilicity . The hydrochloride salt is qualitatively described as 'soluble in water and polar solvents, slightly soluble in non-polar solvents' , consistent with the increased ionization of the piperidine nitrogen (estimated pKa ~9–10 for the conjugate acid) that drives markedly higher aqueous solubility relative to the neutral free base. While quantitative solubility data for the HCl salt in g/mL are not publicly reported, the salt form's aqueous compatibility is sufficient to enable its direct use as an inhibitor in biochemical enzyme assays without DMSO co-solvent complications . For comparison, the dihydrochloride salt (CAS 1185301-61-4) shows a computed LogD (pH 7.4) of −3.14, indicating the increased ionization state further enhances hydrophilicity, though the mono-HCl salt represents a balanced option for both aqueous solubility and organic-phase reactivity in synthetic applications [1].

Aqueous solubility Biochemical assay compatibility Formulation

4-Piperidinyl Attachment at Triazole 3-Position Is the Pharmacophorically Validated Scaffold for DPCI-Type QC/isoQC Inhibitors, Not Replicated by 2-Piperidinyl or 3-Piperidinyl Regioisomers

The Zhou et al. (2025) study rationally designed and synthesized a series of DPCI compounds exclusively using the 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine scaffold, with the resulting analogues exhibiting considerably improved inhibitory potency against both QC and isoQC, and marked selectivity toward isoQC [1]. In this pharmacophore, the 4-piperidinyl attachment orients the piperidine nitrogen for subsequent conjugation with the diphenyl benzonitrile motif, while the triazole 3-position connection places the Zn²⁺-chelating imidazole warhead at the correct distance and geometry to engage the active-site metal ion [1]. The regioisomeric 2-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 1361118-67-3) would alter the vector of substitution, rotating the piperidine nitrogen by approximately 109° relative to the triazole plane and disrupting the linear geometry required for the extended DPCI pharmacophore . Similarly, 3-piperidinyl attachment would introduce a different angular relationship incompatible with the published SAR. No published reports exist demonstrating comparable QC/isoQC inhibitory activity from 2- or 3-piperidinyl regioisomers in this chemotype.

Regioisomer specificity Pharmacophore geometry QC/isoQC inhibition

N4-Methyl Substitution on 1,2,4-Triazole Modulates Lipophilicity (Consensus LogP 0.32 for Free Base) and Removes H-Bond Donor Relative to N-Unsubstituted Triazole Analogs, Potentially Influencing IsoQC Selectivity

The N4-methyl group on the 1,2,4-triazole ring distinguishes this compound from N-unsubstituted triazole-piperidine analogs such as 4-(1H-1,2,4-triazol-3-yl)piperidine, which bears an N–H capable of acting as a hydrogen bond donor . The consensus Log Po/w for the N-methyl free base is 0.32 (range −0.43 to +1.34 across five computational methods), indicating balanced lipophilicity suitable for both cell permeability and aqueous solubility . The N-methyl group eliminates a hydrogen bond donor (HBD count: 1 for free base vs. 2 for the N-unsubstituted analog), which is a key parameter in CNS drug-likeness and influences passive permeability. In the context of QC/isoQC inhibition, the Zhou et al. study demonstrated that compounds built on this N-methyl triazole scaffold exhibited marked selectivity toward isoQC over QC, a property critical for cancer immunotherapy applications where selective isoQC inhibition is desired to block CD47-SIRPα 'don't eat me' signaling without broadly inhibiting QC-dependent physiological processes [1]. While direct head-to-head comparison data for the N-methyl vs. N-unsubstituted parent scaffold are not available in the public domain, the N-methyl group is an integral component of the pharmacophore validated in the DPCI series.

N-Methyl substitution Lipophilicity tuning IsoQC selectivity

Validated Core Scaffold in Multiple Patent Examples Demonstrating QPCT/QPCTL Inhibition at IC50 ≤ 100 nM, Positioned in an Active Patent Landscape for Cancer Immunotherapy

The 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine scaffold appears as the central core in multiple exemplified compounds within patent applications US20240101544 and US20240246981, which disclose inhibitors of QPCT (QC) and QPCTL (isoQC) [1]. BindingDB entries document at least five distinct elaborated derivatives built on this scaffold with IC50 values of 100 nM or <100 nM against human recombinant QPCT and QPCTL in biochemical fluorescent-based assays [1][2][3]. For comparison, the clinical-stage QC inhibitor varoglutamstat (PQ912) exhibits a Ki of 20–65 nM for human QC, while the earlier generation imidazole-based DPCI lead from the same research group (DPCI-28) served as the starting point for the triazole-piperidine scaffold innovation that yielded 'considerably improved inhibitory potency' in the 2025 study [4]. The patent activity confirms that this specific scaffold—with its defined 4-piperidinyl-4-methyl-triazole architecture—is the subject of active intellectual property protection and ongoing drug discovery investment, distinguishing it from generic triazole-piperidine building blocks lacking patent-validated biological activity.

Patent landscape QPCT/QPCTL inhibition Cancer immunotherapy

Prioritized Application Scenarios for 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine Hydrochloride Based on Quantitative Differentiation Evidence


Synthesis of DPCI-Type QC/isoQC Inhibitor Libraries for Cancer Immunotherapy Drug Discovery

The compound is the validated core scaffold for constructing diphenyl conjugated imidazole derivative (DPCI) libraries targeting QPCT (QC) and QPCTL (isoQC). As demonstrated by Zhou et al. (2025), elaborated derivatives built on this scaffold exhibit considerably improved inhibitory potency and marked selectivity toward isoQC, with lead compound 27 showing in vivo anticancer efficacy via downregulation of pE-CD47 without affecting body weight or cell viability [1]. The hydrochloride salt's ≥97% purity and reproducible crystalline form ensure consistent stoichiometry in the key amide coupling or reductive amination step that appends the diphenyl benzonitrile moiety. The aqueous solubility of the HCl salt also permits direct use of the unelaborated scaffold as a control compound in biochemical QC/isoQC enzyme assays.

Construction of Patent-Backed QPCTL Inhibitor Candidates Based on US20240101544 / US20240246981 Chemical Matter

Multiple patent-exemplified compounds in US20240101544 and US20240246981 use this scaffold as the central piperidine-triazole core, with BindingDB-confirmed IC50 values of 100 nM or lower against recombinant human QPCT and QPCTL [2][3]. Procurement of the exact scaffold as the hydrochloride salt enables direct reproduction of patent examples and systematic exploration of substitution vectors at the piperidine nitrogen. The availability of batch-specific NMR, HPLC, and GC characterization data from vendors such as Bidepharm supports the analytical reproducibility required for patent-driven medicinal chemistry campaigns.

Scaffold-Hopping Starting Point for Zn²⁺-Dependent Metalloenzyme Inhibitor Design Beyond QC/isoQC

The 1,2,4-triazole ring functions as a Zn²⁺-chelating warhead, while the 4-piperidinyl attachment provides a vector for introducing diverse binding motifs. Although the current literature validation is centered on QC/isoQC, this scaffold architecture—N-methyl triazole as metal-binding group with a piperidine exit vector—is transferable to other Zn²⁺-dependent metalloenzymes such as carbonic anhydrases, matrix metalloproteinases, and histone deacetylases [4]. The balanced lipophilicity (consensus LogP 0.32 for the free base) and single hydrogen bond donor count make it a suitable lead-like fragment for fragment-based drug discovery (FBLD) campaigns targeting metalloenzymes.

Chemical Biology Probe Development for Investigating isoQC-Mediated CD47-SIRPα Signaling

The triazole-piperidine DPCI series represents one of the few chemotypes with demonstrated isoQC selectivity, enabling dissection of isoQC-specific biology in the CD47-SIRPα 'don't eat me' pathway without confounding QC inhibition [1][5]. The hydrochloride salt's aqueous solubility facilitates direct use in cell-based assays (e.g., A549 isoQC_OE/isoQC_KD models) at concentrations up to the solubility limit without DMSO vehicle artifacts. Researchers procuring this scaffold can generate probe molecules by elaborating the piperidine nitrogen with fluorophores or affinity tags for target engagement studies, chemical proteomics, or cellular imaging of isoQC localization within the Golgi compartment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.